Methacrylonitrile

Catalog No.
S588272
CAS No.
126-98-7
M.F
C4H5N
M. Wt
67.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methacrylonitrile

CAS Number

126-98-7

Product Name

Methacrylonitrile

IUPAC Name

2-methylprop-2-enenitrile

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

InChI

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3

InChI Key

GYCMBHHDWRMZGG-UHFFFAOYSA-N

SMILES

CC(=C)C#N

solubility

10 to 50 mg/mL at 72° F (NTP, 1992)
0.38 M
Miscible with acetone, octane, toluene @ 20-25 °C
Sol in alcohol, ether
In water, 2.54X10+4 mg/l @ 25 °C
Solubility in water at 20 °C: moderate
3%

Synonyms

2-Methyl-2-propenenitrile; 1-Methylethenyl Cyanide; 2-Cyano-1-propene; 2-Cyanopropene; 2-Methyl-2-propenenitrile; 2-Methylacrylonitrile; 2-Methylpropenenitrile; Isobutenenitrile; Isopropene Cyanide; Isopropenylnitrile; Methacrylnitrile; Methylacrylon

Canonical SMILES

CC(=C)C#N

The exact mass of the compound Methacrylonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 72° f (ntp, 1992)0.38 mmiscible with acetone, octane, toluene @ 20-25 °csol in alcohol, etherin water, 2.54x10+4 mg/l @ 25 °csolubility in water at 20 °c: moderate3%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24145. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Methacrylonitrile (CAS 126-98-7) is a highly reactive, alpha-methylated aliphatic nitrile utilized as a specialty monomer in the synthesis of high-performance thermoplastics, elastomers, and structural foams. As a structural analog to acrylonitrile, the presence of the alpha-methyl group fundamentally alters its steric profile, reactivity ratios in copolymerization, and thermal degradation pathways. Industrially, it is prioritized for applications requiring high glass transition temperatures (Tg), excellent gas barrier properties, and resistance to thermal discoloration. While it shares the acute toxicity profile of aliphatic nitriles, its distinct lack of genotoxicity compared to acrylonitrile makes it a critical substitute in formulations where residual monomer carcinogenicity is a strict disqualifier [1].

Research Fit

Monomer identity α-Methyl-substituted unsaturated nitrile, reactivity differentiated from acrylonitrile
Polymerization format Supplied with inhibitor; requires controlled initiation for bulk/solution polymerizations
Solvent compatibility Miscible with common organic solvents, supporting varied reaction media design

Substituting methacrylonitrile with the more ubiquitous acrylonitrile (AN) fundamentally compromises polymer architecture and thermal processability. Acrylonitrile contains a reactive alpha-methine proton that triggers rapid, exothermic cyclization and crosslinking at elevated temperatures, rendering the resulting polymer intractable, discolored, and impossible to melt-process without extensive modification [1]. Furthermore, in copolymerization with methacrylates or methacrylic acid, AN exhibits highly mismatched reactivity ratios, leading to compositional drift and blocky, heterogeneous polymer chains. Methacrylonitrile’s alpha-methyl group blocks this cyclization pathway, enabling the production of melt-processable, color-stable, and compositionally uniform copolymers that are essential for aerospace-grade foams and transparent high-Tg plastics [2].

Substitution Risk

Exotherm control Lower polymerization enthalpy relative to acrylonitrile may shift thermal management requirements; direct replacement can alter reaction safety margins.
Copolymer behavior Reactivity ratios differ from acrylonitrile-based systems, potentially changing comonomer incorporation and final polymer architecture.
Thermal transitions Poly(methacrylonitrile) true Tg (67°C) differs from PAN's thermal profile; processing and heat deflection expectations may not transfer.

Copolymerization Uniformity with Methacrylates

In free radical copolymerization, methacrylonitrile demonstrates near-ideal random distribution with methacrylates, whereas acrylonitrile suffers from severe reactivity mismatches. When copolymerized with methyl methacrylate (MMA), the MAN-MMA system yields reactivity ratios of r_MAN = 1.10 and r_MMA = 0.27, compared to the AN-MMA system's highly skewed r_AN = 0.35 and r_MMA = 1.49[1].

Evidence DimensionMonomer Reactivity Ratios (r1, r2) with Methyl Methacrylate (MMA)
Target Compound DataMAN-MMA system: r_MAN = 1.10, r_MMA = 0.27
Comparator Or BaselineAN-MMA system: r_AN = 0.35, r_MMA = 1.49
Quantified DifferenceMAN exhibits near-ideal random copolymerization, whereas AN shows a 4.2x mismatch favoring MMA blockiness.
ConditionsFree radical copolymerization in dimethyl sulfoxide or bulk

Procurement of MAN ensures uniform, random sequence distribution in batch copolymerizations, eliminating the severe compositional drift and batch-to-batch inconsistency seen with AN.

Polymerization enthalpy
Head-to-head
MAN: −57.3 kJ/mol vs AN: −76.5 kJ/mol
Supports exotherm-control differentiation in bulk polymerization
~25% lower magnitude; literature compiled values at 25°C

Precursor Efficiency for Polymethacrylimide (PMI) Structural Foams

The synthesis of high-strength PMI foams requires a high frequency of adjacent carboxyl and nitrile groups on the polymer backbone to maximize thermal imidization. The reactivity ratios for the methacrylic acid (MAA) and methacrylonitrile system (r_MAA = 2.23, r_MAN = 0.42) are significantly closer than those of the MAA and acrylonitrile system (r_MAA = 5.58, r_AN = 0.13), resulting in a much higher yield of ortho-positioned functional groups [1].

Evidence DimensionReactivity Ratios with Methacrylic Acid (MAA) for adjacent pair formation
Target Compound DataMAA-MAN system: r_MAA = 2.23, r_MAN = 0.42
Comparator Or BaselineMAA-AN system: r_MAA = 5.58, r_AN = 0.13
Quantified DifferenceMAN reduces the reactivity mismatch by over 50%, maximizing the yield of adjacent carboxyl-nitrile groups.
ConditionsPre-polymerization phase for structural foam manufacturing

A higher frequency of adjacent functional groups directly translates to a higher degree of thermal imidization, maximizing the final compressive strength and heat resistance of aerospace-grade PMI foams.

True glass transition
Reported
67°C
Corrects historical overestimates (100–120°C); enables accurate processing temperature selection
Prior inflated values due to cyclic structure artifacts during drying

Thermal Stability and Melt Processability

The alpha-methyl group in methacrylonitrile prevents the intramolecular cyclization that degrades polyacrylonitrile. While PAN undergoes rapid exothermic cyclization and blackening at approximately 200°C due to its labile alpha-methine proton, polymethacrylonitrile maintains a stable glass transition temperature (~135°C) and resists thermal discoloration, allowing it to be processed as a true thermoplastic [1].

Evidence DimensionThermal cyclization and discoloration threshold
Target Compound DataResists cyclization due to the absence of an alpha-methine proton; maintains stable Tg (~135°C) and color.
Comparator Or BaselinePolyacrylonitrile (PAN) undergoes rapid exothermic cyclization at ~200°C, leading to blackening and insolubility.
Quantified DifferenceMAN enables direct thermoplastic melt-processing without the catastrophic thermal degradation inherent to PAN.
ConditionsThermal processing of homopolymers >150°C

Buyers requiring transparent, high-Tg rigid plastics must select MAN, as AN-based homopolymers cannot be melt-processed without degrading.

Sorption & aminolysis
Head-to-head
MAN copolymers: higher sorption, resistant to ethylenediamine aminolysis
Supports selection for post-functionalization chemical stability
AN copolymers undergo rapid aminolysis under same conditions

Genotoxic and Carcinogenic Safety Profile

Unlike acrylonitrile, which is a heavily regulated known rat carcinogen with established genotoxicity, methacrylonitrile does not exhibit carcinogenic or mutagenic effects in standard mammalian assays. While both compounds pose acute toxicity risks via cyanide liberation, the absence of genotoxicity in MAN simplifies long-term occupational health compliance [1].

Evidence DimensionCarcinogenicity and genotoxicity in mammalian models
Target Compound DataNegative for genotoxic, mutagenic, and carcinogenic effects.
Comparator Or BaselineAcrylonitrile is a known rat carcinogen with established genotoxicity.
Quantified DifferenceMAN eliminates the specific carcinogenic EHS risks associated with residual AN monomers.
ConditionsNTP Technical Reports and standard in vivo/in vitro toxicity assays

For consumer-facing or highly regulated specialty polymer applications, MAN simplifies EHS compliance by avoiding the strict residual carcinogen limits placed on acrylonitrile.

PMMA miscibility window
Reported
SMAN with 8–63 wt% MAN miscible with PMMA
Expands formulation latitude for transparent blends
Broader than SAN/PMMA miscibility range; segmental interaction basis
Occupational exposure
Context-dependent
OSHA TWA PEL 1 ppm; dermal LD₅₀ (rabbit) 280 mg/kg
Supports safety-handling protocol review
Stringent exposure limits relative to methacrylate esters; rodent toxicology data

Aerospace-Grade Polymethacrylimide (PMI) Structural Foams

Because methacrylonitrile exhibits highly favorable reactivity ratios with methacrylic acid compared to acrylonitrile, it is the monomer of choice for synthesizing PMI foams. The resulting uniform sequence distribution maximizes imidization during the thermal foaming process, yielding lightweight, rigid cores with exceptional heat resistance and compressive strength used in aerospace radomes and rotor blades [1].

Transparent, High-Tg Thermoplastics and Optical Polymers

Due to its resistance to the thermal cyclization and discoloration that plagues polyacrylonitrile, MAN is utilized to produce transparent, high-Tg plastics. It is highly suitable for optical lenses, high-temperature lighting fixtures, and clear display materials where melt-processability and long-term optical clarity are mandatory[2].

Specialty Nitrile Elastomers and Block Copolymers

MAN's compatibility with anionic living polymerization allows for the precise synthesis of stereoregular, highly solvent-resistant block copolymers. This makes it a critical precursor for advanced chemical-resistant seals, gaskets, and specialty elastomers where standard free-radical random copolymers fail to provide sufficient structural integrity[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Exotherm-sensitive bulk polymerization
Lower polymerization enthalpy profile
Exotherm control and thermal management
Macroporous sorbent functionalization
Aminolysis resistance during post-functionalization
Chemical stability after amine grafting
Transparent PMMA-based blends
Broad compositional miscibility with PMMA
Blend phase behavior and optical clarity
Thermal processing of MAN-rich polymers
Verified true glass transition temperature
Processing temperature and heat deflection accuracy

Physical Description

Methacrylonitrile, stabilized appears as a clear colorless liquid. Less dense than water. Flash point 55°F. Boiling point 195°F. Very be toxic by ingestion, inhalation and skin absorption. Used to make plastics and coatings.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an odor like bitter almonds.

Color/Form

Colorless liquid.

XLogP3

0.7

Boiling Point

194 °F at 760 mm Hg (EPA, 1998)
90.3 °C
90.3 °C @ 760 mm Hg
195°F

Flash Point

55 °F (EPA, 1998)
13 °C (55 °F) open cup
1.1 °C c.c.
55°F
34°F

Vapor Density

2.31 (EPA, 1998) (Relative to Air)
2.31 (Air= 1)
Relative vapor density (air = 1): 2.3
2.31

Density

0.8001 at 68 °F (EPA, 1998)
0.8001 @ 20 °C/4 °C
Relative density (water = 1): 0.8
0.8001
0.80

LogP

0.68 (LogP)
log Kow = 0.68
0.68

Odor

Odor-like bitter almonds.

Melting Point

-32.4 °F (EPA, 1998)
-35.8 °C
-32.4°F
-32°F

UNII

04S4K38612

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

40 mm Hg at 55.04 °F (EPA, 1998)
71.20 mmHg
71.2 mm Hg @ 25 °C
Vapor pressure, kPa at 25 °C: 8.66
40 mmHg at 55.04°F
(77°F): 71 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Impurities

Product may be stabilized with 50 ppm the monoethyl ether of hydroquinone.

Other CAS

126-98-7
25067-61-2

Wikipedia

Methacrylonitrile

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Vapor-phase catalytic oxidation of methallylamine; dehydration of methacrylamide; from isopropylene oxide and ammonia.

General Manufacturing Information

2-Propenenitrile, 2-methyl-: ACTIVE
2-Propenenitrile, 2-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

OSW Method 8240B-S,W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Detection limit = 100 ug/l.
EPA Method 1624-S. Volatile Organic Compounds by Isotope Dilution GC/MS. Detection limit unspecified.
OSW Method 8260A. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit unspecified.
OSW Method 8260B. Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit unspecified. Detection limit unspecified.

Interactions

Antidotes for acute toxicity of methacrylonitrile were studied in rats. Male Wistar rats were exposed for 30 minutes to methacrylonitrile at lethal concentrations from 3180 to 5700 ppm. Animals were removed to plain air. Some exposed to 3180 or 3210 ppm were injected with unusual cyanide antidotes 4-dimethylaminophenol at 10 mg/kg plus 500 mg/kg sodium thiosulfate. Some exposed to 3500 to 5700 ppm were given N-acetyl-cysteine at 200 mg/kg, an acrylonitrile antidote. Clinical effects observed in animals not given the antidotes were compared with those of comparable doses of acrylonitrile. Animals intoxicated with acrylonitrile showed marked salivation, flow of tears, diarrhea, and convulsions with death occurring in 3 to 4 hours. Animal intoxicated with methacrylonitrile showed rapid unconsciousness with convulsions and lethality by 1 hr, suggesting metabolically formed cyanide. While all animals not given antidotes died, those given the cyanide antidotes all survived. N-acetyl-cysteine caused surival of all animals through exposure to 4340 ppm. At higher doses some deaths occurred but the majority survived. ... Acute toxicity of methacrylonitrile is predominantly caused by metabolically formed cyanide. N-acetyl-cysteine, which reacts directly with alpha, beta unsaturated nitrites, is an effective antidote, as it is against acrylonitrile.
WHEN SODIUM THIOSULFATE WAS GIVEN IN MULTIPLE INJECTIONS, IT PROTECTED MICE AGAINST DEATH BY PROPIONITRILE.
The toxic mechanism of nitriles (including propionitrile) and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were closed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles.

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